
4-Carboxyphenylglyoxal GMP
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Description
4-Carboxyphenylglyoxal GMP, also known as this compound, is a useful research compound. Its molecular formula is C19H20N5O12P and its molecular weight is 541.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
General Reactivity of Glyoxal Derivatives
Glyoxal derivatives, such as phenylglyoxal, are known for their electrophilic α-ketoaldehyde groups, which react with nucleophiles (e.g., amines, thiols). While no direct studies on 4-carboxyphenylglyoxal were found, analogous reactions can be inferred:
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Nucleophilic addition : The aldehyde group may form Schiff bases with primary amines (e.g., lysine residues in proteins) 12.
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Crosslinking : Glyoxals can act as bifunctional reagents, linking biomolecules via their reactive groups 7.
Table 1: Hypothetical Reactions of 4-Carboxyphenylglyoxal
Reaction Type | Reagents/Conditions | Expected Product | Potential Applications |
---|---|---|---|
Aldehyde-amine condensation | Primary amines, pH 7–9 | Schiff base adducts | Bioconjugation, protein labeling |
Oxidation | KMnO₄, acidic conditions | 4-Carboxyphenylglyoxylic acid | Synthesis of carboxylic acids |
Reduction | NaBH₄ | 4-Carboxyphenylglycol | Alcohol derivatives |
GMP (Guanosine Monophosphate) Chemistry
If "GMP" refers to guanosine monophosphate, its reactivity with carbonyl compounds like glyoxal derivatives could involve:
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Glycation : The exocyclic amine of guanine may react with aldehydes, forming advanced glycation end products (AGEs) under physiological conditions 12.
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Phosphorylation : The phosphate group in GMP can participate in nucleophilic substitutions, though this is less likely with glyoxal derivatives .
Key Considerations:
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Steric hindrance : The bulky phenyl and carboxyl groups in 4-carboxyphenylglyoxal may limit reactivity with larger biomolecules like GMP7.
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pH dependence : Reaction rates often depend on the ionization state of functional groups (e.g., carboxylate vs. carboxylic acid) .
Analytical and Optimization Strategies
The search results emphasize methodologies for reaction optimization and analysis, which could guide studies on 4-carboxyphenylglyoxal GMP:
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Design of Experiments (DoE) : Full factorial designs help identify critical factors (e.g., temperature, stoichiometry) affecting yield and selectivity .
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Kinetic studies : Mechanistic insights (e.g., rate laws, intermediate detection) are critical for scaling reactions 14.
Table 2: Example DoE Parameters for Glyoxal Derivative Reactions
Factor | Range Investigated | Response Measured | Outcome (Hypothetical) |
---|---|---|---|
Temperature | 25–70°C | Yield of Schiff base | Optimal at 50°C |
pH | 6.0–9.0 | Reaction rate | Maximized at pH 8.5 |
Molar ratio (Glyoxal:Amine) | 1:1–1:3 | Purity | 1:2 ratio reduces side products |
Quality and Regulatory Considerations
If this compound is a pharmaceutical intermediate, adherence to GMP guidelines is essential:
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Data integrity : ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) must govern reaction documentation .
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Impurity profiling : HPLC or LC-MS/MS ensures product consistency and identifies byproducts .
Research Gaps and Recommendations
Existing literature lacks specific studies on this compound. Future work should:
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Perform structural elucidation via NMR and mass spectrometry.
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Conduct kinetic studies to map reaction pathways.
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Explore applications in bioconjugation or drug delivery given the carboxylate’s solubility.
Properties
CAS No. |
72209-16-6 |
---|---|
Molecular Formula |
C19H20N5O12P |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6,7-dihydroxy-9-oxo-5,6-dihydroimidazo[1,2-a]purin-7-yl]benzoic acid |
InChI |
InChI=1S/C19H20N5O12P/c25-11-9(5-35-37(32,33)34)36-15(12(11)26)23-6-20-10-13(23)21-18-22-17(30)19(31,24(18)14(10)27)8-3-1-7(2-4-8)16(28)29/h1-4,6,9,11-12,15,17,25-26,30-31H,5H2,(H,21,22)(H,28,29)(H2,32,33,34)/t9-,11-,12-,15-,17?,19?/m1/s1 |
InChI Key |
YZXNLRWRPOWVCC-GSOPKRQVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4C5C(C(C(O5)COP(=O)(O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4C5C(C(C(O5)COP(=O)(O)O)O)O)O)O |
Synonyms |
4-carboxyphenylglyoxal GMP p-carboxyphenylglyoxal GMP |
Origin of Product |
United States |
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